molecular formula C16H16FNO6S B2972634 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1105204-92-9

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

Cat. No.: B2972634
CAS No.: 1105204-92-9
M. Wt: 369.36
InChI Key: HVENBHXJUBYJIW-UHFFFAOYSA-N
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Description

The compound seems to contain a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry . It is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

A study reported the synthesis of novel organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit . The compounds were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The synthesized compounds were characterized by elemental analysis and various spectroscopic techniques viz., multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry were also reported .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of sulfonamide derivatives, including structures similar to the specified compound, is a significant area of research. These compounds are synthesized through various methods, including the reaction of amines with sulfonyl chlorides or through novel methodologies that improve yield, selectivity, or functional group compatibility. For example, novel electrophilic fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) have been developed to improve the enantioselectivity of fluorination reactions, which could potentially be applied to the synthesis of fluorinated sulfonamide derivatives (Yasui et al., 2011).

Biochemical Evaluation and Potential Therapeutic Applications

Sulfonamide derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. For instance, aminothiazole-paeonol derivatives, including sulfonamide groups, have shown significant anticancer potential against various cancer cell lines, indicating that similar sulfonamide compounds could have therapeutic applications in cancer treatment (Tsai et al., 2016).

Molecular Interactions and Mechanisms of Action

Understanding the molecular interactions and mechanisms of action of sulfonamide derivatives is crucial for their application in drug development. For example, certain sulfonamide compounds have been identified as inhibitors of enzymes like kynurenine 3-hydroxylase, which play roles in various physiological and pathological processes. This knowledge helps in the design of targeted therapies for diseases where such enzymes are implicated (Röver et al., 1997).

Structure-Activity Relationships (SAR)

The study of structure-activity relationships (SAR) is fundamental in medicinal chemistry. By modifying the chemical structure of sulfonamide compounds, researchers can elucidate how these changes affect biological activity, which is essential for optimizing therapeutic efficacy and safety. For example, the synthesis and evaluation of quinazoline derivatives as diuretic and antihypertensive agents illustrate the importance of SAR studies in identifying potent compounds with desired pharmacological profiles (Rahman et al., 2014).

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s worth noting that organoselenium compounds have been explored due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Future Directions

While specific future directions for your compound are not available, the wide spectrum of attractive utilization of organoselenium compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO6S/c1-21-14-5-3-12(9-13(14)17)25(19,20)18-6-7-22-11-2-4-15-16(8-11)24-10-23-15/h2-5,8-9,18H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVENBHXJUBYJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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